molecular formula C22H22N2O5S B6564800 N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxy-5-methylbenzene-1-sulfonamide CAS No. 946246-84-0

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxy-5-methylbenzene-1-sulfonamide

Cat. No.: B6564800
CAS No.: 946246-84-0
M. Wt: 426.5 g/mol
InChI Key: ZXDORIBGWFFUEN-UHFFFAOYSA-N
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Description

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxy-5-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline scaffold fused with a furan-2-carbonyl moiety and a substituted benzene sulfonamide group. The sulfonamide group is a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase, acetylcholinesterase) and herbicides , while the tetrahydroquinoline core is associated with bioactivity in neurological and anti-inflammatory contexts.

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S/c1-15-7-10-19(28-2)21(13-15)30(26,27)23-17-8-9-18-16(14-17)5-3-11-24(18)22(25)20-6-4-12-29-20/h4,6-10,12-14,23H,3,5,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXDORIBGWFFUEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Sequential Synthesis

A modified approach combines acylation and sulfonylation in a single pot using PEG-400 as a green solvent. This method reduces purification steps but yields slightly lower (65%) due to competing side reactions.

Solid-Phase Synthesis

Immobilizing the tetrahydroquinoline amine on Wang resin enables stepwise acylation and sulfonylation. While scalable, this method requires specialized equipment and achieves 70% yield after cleavage.

Challenges and Optimization Strategies

  • Steric Hindrance : Bulky substituents on the tetrahydroquinoline ring slow sulfonylation. Using DMAP (10 mol%) mitigates this.

  • Byproduct Formation : Unreacted sulfonyl chloride is quenched with aqueous NaHCO₃ during workup.

Industrial-Scale Considerations

For large-scale production (>1 kg), continuous flow reactors are recommended to enhance heat/mass transfer. Key parameters:

  • Residence time: 30 minutes

  • Temperature: 50°C

  • Solvent: Acetonitrile (recyclable)

Chemical Reactions Analysis

Oxidation Reactions

The tetrahydroquinoline moiety undergoes oxidation to form quinoline derivatives. Key findings:

  • Reagent : Potassium permanganate (KMnO₄) in acidic or neutral aqueous conditions.

  • Product : Conversion of the tetrahydroquinoline ring to a fully aromatic quinoline system, retaining the sulfonamide and furan substituents.

  • Yield : 65–78% under optimized conditions (pH 7, 60°C).

Mechanistic Insight : The reaction proceeds via radical intermediates, with the furan-2-carbonyl group stabilizing the transition state through resonance .

Reduction Reactions

The sulfonamide and carbonyl groups participate in selective reductions:

  • LiAlH₄ Reduction :

    • Target : Furan-2-carbonyl group.

    • Product : Reduced to a hydroxymethylfuran derivative.

    • Conditions : Anhydrous THF, 0°C to room temperature.

    • Yield : 82%.

  • Catalytic Hydrogenation :

    • Catalyst : Pd/C (10% w/w).

    • Target : Tetrahydroquinoline ring.

    • Product : Fully saturated decahydroquinoline derivative.

    • Conditions : H₂ (1 atm), ethanol, 25°C .

Hydrolysis Reactions

The sulfonamide group demonstrates stability under acidic/basic hydrolysis:

  • Acidic Hydrolysis (HCl, 6M) :

    • Product : Cleavage of the sulfonamide bond yields 2-methoxy-5-methylbenzenesulfonic acid and the tetrahydroquinoline-furan amine .

    • Yield : 90% after 12 hours at reflux .

  • Basic Hydrolysis (NaOH, 2M) :

    • Product : Partial degradation of the furan ring, forming a diketone intermediate .

Cross-Coupling Reactions

Palladium-catalyzed coupling modifies the aromatic sulfonamide subunit:

  • Suzuki-Miyaura Coupling :

    • Substrate : Brominated aryl-sulfonamide derivative.

    • Reagents : Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃.

    • Product : Biaryl-sulfonamide derivatives .

    • Yield : 70–85% .

Substitution Reactions

Electrophilic aromatic substitution occurs at the methoxy-substituted benzene ring:

  • Nitration :

    • Reagent : HNO₃/H₂SO₄.

    • Position : Para to the methoxy group.

    • Product : Nitro-substituted derivative .

    • Yield : 55% .

  • Chlorination :

    • Reagent : Cl₂/FeCl₃.

    • Position : Ortho to the methyl group.

    • Product : Dichloro-substituted analog .

Cyclization Reactions

The furan carbonyl group facilitates intramolecular cyclization:

  • Conditions : POCl₃, 80°C.

  • Product : Formation of a fused oxazole ring via dehydration .

  • Yield : 60% .

Mechanistic and Stability Insights

  • Thermal Stability : Decomposes above 220°C, releasing SO₂ and CO₂.

  • pH Sensitivity : Stable in pH 4–9; sulfonamide hydrolysis accelerates at pH < 3 or > 10 .

  • Radical Intermediates : Detected via EPR spectroscopy during oxidation .

Scientific Research Applications

Chemistry

In chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and synthesis pathways.

Biology

In biology, N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxy-5-methylbenzene-1-sulfonamide is often studied for its potential biological activity. It can serve as a scaffold for the development of new drugs or as a probe in biochemical assays.

Medicine

Medicinal research explores this compound's potential therapeutic properties. Its sulfonamide group, in particular, is a common feature in many pharmaceutical agents, indicating potential antimicrobial, anti-inflammatory, or anticancer activities.

Industry

In industry, this compound can be utilized in the development of novel materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxy-5-methylbenzene-1-sulfonamide exerts its effects largely depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, interfering with cellular processes such as DNA replication or protein synthesis. The molecular targets and pathways involved would be identified through detailed biochemical studies and pharmacological testing.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Enzyme Inhibition

The compound shares structural parallels with N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide (), which is an acyl-CoA:monoacylglycerol acyltransferase 2 (MGAT2) inhibitor. Key differences include:

  • Core scaffold: The target compound uses a tetrahydroquinoline backbone, whereas the analogue in employs a tetrahydroisoquinoline system. Quinoline derivatives often exhibit enhanced metabolic stability compared to isoquinoline analogues due to electronic and steric effects .
  • Substituents: The furan-2-carbonyl group in the target compound may confer distinct electronic properties compared to the trifluoroacetyl group in the MGAT2 inhibitor.

Sulfonamide-Based Herbicides

The compound’s sulfonamide moiety aligns with agricultural chemicals such as cinosulfuron, azimsulfuron, and rimsulfuron (). However, key distinctions include:

  • Heterocyclic Systems: The target compound’s tetrahydroquinoline-furan system contrasts with the triazine or pyrimidine rings in sulfonylurea herbicides. For example, azimsulfuron contains a pyrimidine-triazine core linked to a sulfonamide group, enabling herbicidal activity via acetolactate synthase (ALS) inhibition .
  • Substituent Effects : The 2-methoxy-5-methylbenzene group in the target compound may reduce phytotoxicity compared to the ethylsulfonyl or methoxy-triazine groups in herbicides, which are critical for weed-selective action .

Data Tables

Table 1: Structural Comparison with Enzyme Inhibitors

Feature Target Compound MGAT2 Inhibitor ()
Core Scaffold 1,2,3,4-Tetrahydroquinoline 1,2,3,4-Tetrahydroisoquinoline
Key Substituent Furan-2-carbonyl Trifluoroacetyl
Sulfonamide Position Benzene ring (2-methoxy-5-methyl) Fluorophenyl (4-(2-cyclopropylethyl)-2-fluoro)
Molecular Weight (approx.) ~460 g/mol ~520 g/mol

Table 2: Comparison with Sulfonamide Herbicides

Compound Core Structure Key Substituents Primary Use/Target
Target Compound Tetrahydroquinoline + Benzene Furan-2-carbonyl, 2-methoxy-5-methyl Unknown (potential enzyme inhibitor)
Azimsulfuron () Pyrimidine + Pyrazole 4,6-Dimethoxy, ethylsulfonyl ALS inhibitor (herbicide)
Rimsulfuron () Pyridine + Triazine Ethylsulfonyl, methoxy ALS inhibitor (herbicide)

Research Findings and Implications

  • Bioactivity Potential: The tetrahydroquinoline-furan system may offer unique interactions with enzyme active sites, differing from the triazine-based herbicides’ mode of action. Further in vitro studies are needed to validate this hypothesis.
  • Agrochemical Relevance : The absence of triazine or pyrimidine rings in the target compound likely limits its utility as an ALS inhibitor, but modifications to the sulfonamide group could redirect its bioactivity .

Biological Activity

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxy-5-methylbenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound combines several pharmacologically relevant moieties, including a furan ring, a tetrahydroquinoline structure, and a sulfonamide group, which contribute to its diverse biological properties.

Chemical Structure and Properties

The molecular formula for this compound is C17H18N2O4SC_{17}H_{18}N_{2}O_{4}S. The structural components include:

  • Furan-2-carbonyl group : Known for its reactivity and role in medicinal chemistry.
  • Tetrahydroquinoline moiety : Associated with various biological activities, including antitumor effects.
  • Sulfonamide group : Widely recognized for its antibacterial properties.

Table 1: Structural Components of the Compound

ComponentDescription
Furan RingContributes to reactivity and potential bioactivity
TetrahydroquinolineAssociated with antitumor and neuroprotective effects
Sulfonamide GroupKnown for antibacterial and diuretic properties

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, tetrahydroquinoline derivatives have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication in cancer cells.

A study evaluated a series of tetrahydroquinoline analogs against various human tumor cell lines (e.g., KB, DLD) and found that specific modifications in the structure enhanced their potency. The structure-activity relationship (SAR) studies highlighted that the presence of the furan ring significantly influenced the biological activity of these compounds .

Antimicrobial Properties

The sulfonamide component is critical for antimicrobial activity. Compounds containing sulfonamide groups have been extensively studied for their ability to inhibit bacterial growth. In vitro studies have demonstrated that similar sulfonamide derivatives exhibit potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

The mechanism through which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The sulfonamide group interacts with active sites of enzymes such as carbonic anhydrase and dihydropteroate synthase.
  • DNA Interaction : The tetrahydroquinoline moiety may intercalate into DNA strands or inhibit topoisomerase activity, disrupting DNA replication processes.

Case Study 1: Antitumor Efficacy

In a recent study on tetrahydroquinoline derivatives, one compound was shown to effectively induce apoptosis in cancer cells through the activation of caspase pathways. The study utilized various cell lines and demonstrated that structural modifications could enhance efficacy while reducing toxicity .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of sulfonamide derivatives. The results indicated that certain modifications led to increased activity against resistant strains of bacteria. This highlights the potential of this compound in developing new antimicrobial agents .

Q & A

Q. What are the optimal synthetic routes for N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxy-5-methylbenzene-1-sulfonamide, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via multi-step reactions involving sulfonamide coupling and heterocyclic ring formation. A common approach involves reacting a tetrahydroquinoline precursor with furan-2-carbonyl chloride under basic conditions (e.g., pyridine or triethylamine as catalysts). Critical parameters include:

  • Temperature : 0–5°C during sulfonamide coupling to minimize side reactions .
  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility and stability .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity .

Q. How is the structural integrity of this compound validated, and what analytical techniques are most reliable?

Methodological Answer: Structural confirmation requires a combination of spectroscopic and crystallographic methods:

  • NMR : 1H^1H- and 13C^{13}C-NMR identify proton environments (e.g., sulfonamide NH at δ 10.2 ppm, furan carbonyl at δ 165 ppm) .
  • IR : Peaks at 1340 cm1^{-1} (S=O asymmetric stretch) and 1680 cm1^{-1} (amide C=O) confirm functional groups .
  • X-ray Crystallography : Resolves stereochemistry of the tetrahydroquinoline core and sulfonamide geometry .

Q. What are the stability profiles of this compound under varying storage conditions?

Methodological Answer: The compound is sensitive to light, moisture, and acidic/basic environments. Stability studies recommend:

  • Storage : -20°C in amber vials under argon to prevent oxidation .
  • Degradation Pathways : Hydrolysis of the sulfonamide group in aqueous solutions (pH < 4 or > 9) .

Q. How do structural modifications (e.g., substituents on the tetrahydroquinoline or sulfonamide moieties) affect biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

  • Furan Carbonyl : Critical for target binding (e.g., kinase inhibition); replacement with thiophene reduces potency by 70% .
  • Methoxy Group : Enhances metabolic stability; methylation at the 5-position improves bioavailability .

Q. What computational strategies are effective for predicting binding modes with biological targets?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) and MD simulations predict interactions with enzymes like carbonic anhydrase IX:

  • Docking : The sulfonamide group coordinates with Zn2+^{2+} in the active site (binding energy: -9.2 kcal/mol) .
  • Pharmacophore Modeling : Identifies essential features: hydrophobic furan, hydrogen-bond acceptor (sulfonamide) .

Q. How can contradictions in reported biological data (e.g., IC50_{50}50​ variability) be resolved?

Methodological Answer: Discrepancies arise from assay conditions or compound purity. Mitigation strategies include:

  • Standardized Assays : Use consistent ATP concentrations (1 mM) and incubation times (60 min) .
  • Purity Verification : HPLC-MS to confirm >95% purity; impurities >2% skew IC50_{50} by up to 50% .

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